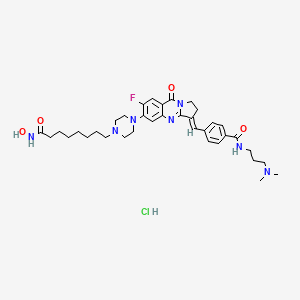
G4/Hdac-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G4/Hdac-IN-1 is a dual-targeting compound that inhibits histone deacetylase activity and induces the formation of G-quadruplex structures. This compound has shown significant potential in cancer research, particularly in inhibiting the proliferation of triple-negative breast cancer cells and tumor growth in xenograft models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of G4/Hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the incorporation of functional groups that enable its dual-targeting properties .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories with controlled environments to ensure the purity and efficacy of the final product. The production process involves scaling up the synthetic routes used in laboratory settings and optimizing reaction conditions for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
G4/Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its biological activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups .
Aplicaciones Científicas De Investigación
G4/Hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the interactions between G-quadruplex structures and histone deacetylase enzymes, providing insights into their roles in gene regulation and chromatin remodeling
Biology: In biological research, this compound is used to investigate the effects of G-quadruplex stabilization and histone deacetylase inhibition on cellular processes such as proliferation, differentiation, and apoptosis
Medicine: The compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer. .
Mecanismo De Acción
Comparación Con Compuestos Similares
G4/Hdac-IN-1 is unique in its dual-targeting properties, combining histone deacetylase inhibition with G-quadruplex stabilization. Similar compounds include:
Vorinostat (SAHA): A histone deacetylase inhibitor that has shown synergistic effects when combined with G-quadruplex-binding molecules.
Phenolic Compounds: Various phenolic compounds have been shown to possess inhibitory activities against histone deacetylases and are considered safer alternatives to synthetic compounds.
These compounds highlight the potential of dual-targeting strategies in cancer research and underscore the uniqueness of this compound in its combined approach .
Propiedades
Fórmula molecular |
C36H49ClFN7O4 |
|---|---|
Peso molecular |
698.3 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-4-[(E)-[7-fluoro-6-[4-[8-(hydroxyamino)-8-oxooctyl]piperazin-1-yl]-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C36H48FN7O4.ClH/c1-41(2)16-8-15-38-35(46)27-12-10-26(11-13-27)23-28-14-18-44-34(28)39-31-25-32(30(37)24-29(31)36(44)47)43-21-19-42(20-22-43)17-7-5-3-4-6-9-33(45)40-48;/h10-13,23-25,48H,3-9,14-22H2,1-2H3,(H,38,46)(H,40,45);1H/b28-23+; |
Clave InChI |
LVHIQYGIJSRTAN-XVBNZNTOSA-N |
SMILES isomérico |
CN(C)CCCNC(=O)C1=CC=C(C=C1)/C=C/2\CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl |
SMILES canónico |
CN(C)CCCNC(=O)C1=CC=C(C=C1)C=C2CCN3C2=NC4=CC(=C(C=C4C3=O)F)N5CCN(CC5)CCCCCCCC(=O)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


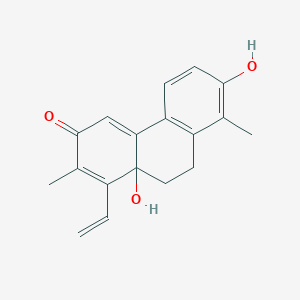
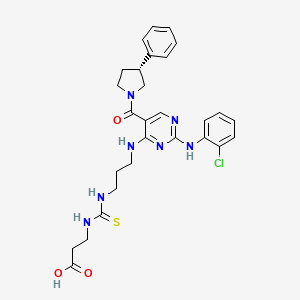
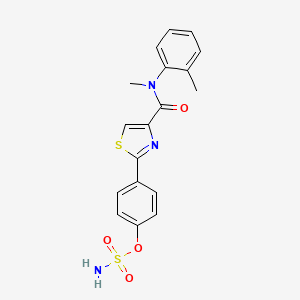
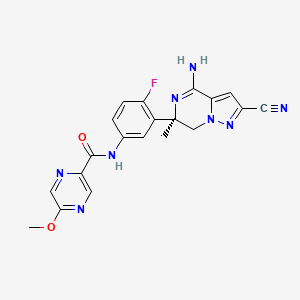
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

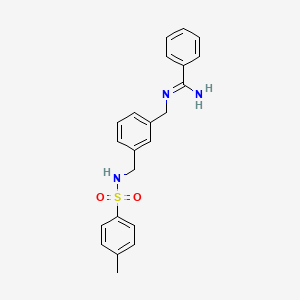
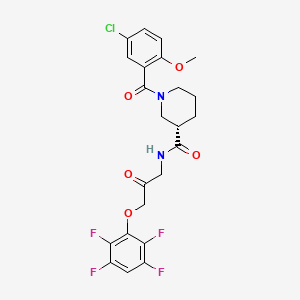
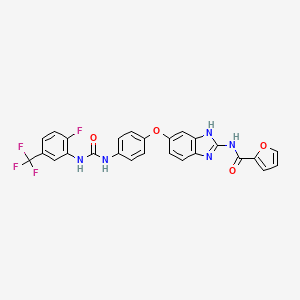
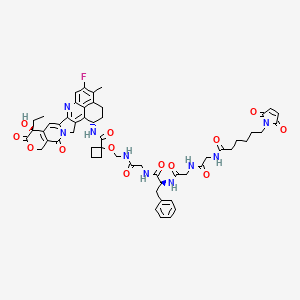
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
